molecular formula C14H16Cl3NO3 B14008595 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride CAS No. 15991-08-9

8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride

Cat. No.: B14008595
CAS No.: 15991-08-9
M. Wt: 352.6 g/mol
InChI Key: XBSZQSBZHHCBFF-UHFFFAOYSA-N
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Description

8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with a chromenone derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxychromenone moiety contributes to its overall activity by interacting with different cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • Mechlorethamine hydrochloride
  • 2-Chloroethylamine hydrochloride

Uniqueness

8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is unique due to the presence of both bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

CAS No.

15991-08-9

Molecular Formula

C14H16Cl3NO3

Molecular Weight

352.6 g/mol

IUPAC Name

8-[bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride

InChI

InChI=1S/C14H15Cl2NO3.ClH/c15-5-7-17(8-6-16)9-11-12(18)3-1-10-2-4-13(19)20-14(10)11;/h1-4,18H,5-9H2;1H

InChI Key

XBSZQSBZHHCBFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)CN(CCCl)CCCl)O.Cl

Origin of Product

United States

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